3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Overview
Description
3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the indole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds. Conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl): This compound shares the spirocyclic ring system but differs in the functional groups attached to the ring.
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound also features the spirocyclic ring system but includes a boronic acid functional group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound includes a trifluoromethanesulfonate group attached to the spirocyclic ring system.
Uniqueness
3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is unique due to its combination of the indole moiety with the spirocyclic ring system
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSKLOMTRITQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377173 | |
Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143165-32-6 | |
Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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